![molecular formula C29H26N2O2 B13437124 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]](/img/structure/B13437124.png)
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]
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Overview
Description
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound with the molecular formula C29H26N2O2 and a molecular weight of 434.53 g/mol . This compound is an intermediate in the synthesis of various bioactive substances and is particularly noted for its role as an impurity in the synthesis of Ondansetron .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves the condensation of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two carbazole units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, quinones, and substituted carbazoles .
Scientific Research Applications
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is not fully characterized. it is known to interact with various molecular targets and pathways. In the context of Ondansetron synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one: A precursor in the synthesis of the target compound.
Ondansetron: A serotonin 5-HT3 receptor antagonist used in medicine.
Galdansetron: Another compound related to Ondansetron with similar chemical structure.
Uniqueness
6,6’-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is unique due to its specific methylene bridge connecting two carbazole units, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] is a complex organic compound known for its structural similarity to ondansetron, a widely used antiemetic drug. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin receptor modulation and its implications in medicinal chemistry.
- Molecular Formula : C29H26N2O2
- Molecular Weight : 434.5 g/mol
- Structure : The compound features a methylene bridge connecting two carbazole moieties, which enhances its reactivity and biological potential.
Antiemetic Properties
Research indicates that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] may exhibit antiemetic properties through its interaction with the serotonin receptor system, particularly the 5-HT3 subtype. This receptor is crucial in the pathophysiology of nausea and vomiting. The compound's structural characteristics allow it to potentially modulate receptor activity effectively .
Interaction Studies
Studies have focused on the binding affinity of this compound to serotonin receptors and other neurotransmitter systems. The interactions are believed to influence signaling pathways relevant to gastrointestinal disorders . For instance:
- Binding Affinity : Similar compounds have shown significant binding to 5-HT3 receptors, suggesting that 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] could be evaluated for its therapeutic potential in treating conditions related to serotonin dysregulation.
Synthesis and Derivatives
The synthesis of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] typically involves multi-step organic reactions. A common method includes the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and dimethylamine. This pathway is similar to those used for synthesizing ondansetron and its analogs .
Potential Derivatives
The methylene bridge allows for further functionalization of the compound. This could lead to the development of derivatives with enhanced biological activity or improved pharmacokinetic properties compared to their parent compounds .
Cell Viability Assays
Recent studies have utilized cell viability assays to assess the biological activity of various carbazole derivatives. For example:
- Compounds similar in structure exhibited varying degrees of cytotoxicity against cancer cell lines.
- In one study involving HFL1 cells treated with various compounds (including 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one]), certain compounds showed no significant cytotoxic effects at concentrations up to 10 μM .
Comparative Analysis of Biological Activity
A comparative analysis of structurally related compounds reveals that while some exhibit strong anti-inflammatory or anticancer properties, others may primarily act as serotonin receptor modulators. This highlights the diverse potential applications of 6,6'-Methylenebis[1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one] in drug development .
Properties
Molecular Formula |
C29H26N2O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
9-methyl-3-methylidene-6-[(9-methyl-6-methylidene-5-oxo-7,8-dihydrocarbazol-3-yl)methyl]-1,2-dihydrocarbazol-4-one |
InChI |
InChI=1S/C29H26N2O2/c1-16-5-9-24-26(28(16)32)20-14-18(7-11-22(20)30(24)3)13-19-8-12-23-21(15-19)27-25(31(23)4)10-6-17(2)29(27)33/h7-8,11-12,14-15H,1-2,5-6,9-10,13H2,3-4H3 |
InChI Key |
DYWACPBCIYCBMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C1C=CC(=C3)CC4=CC5=C(C=C4)N(C6=C5C(=O)C(=C)CC6)C)C(=O)C(=C)CC2 |
Origin of Product |
United States |
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